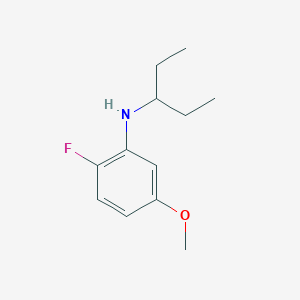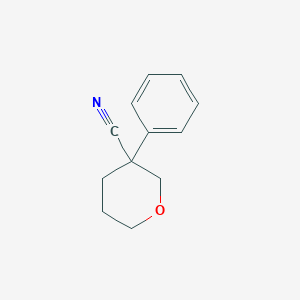
3-Phenyloxane-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyloxane-3-carbonitrile is an organic compound with the molecular formula C₁₂H₁₃NO It is characterized by the presence of a phenyloxane ring and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyloxane-3-carbonitrile typically involves the reaction of aromatic aldehydes with malononitrile and activated phenols. This multi-component reaction is often catalyzed by acidic or basic catalysts under different conditions such as conventional heating, ultrasonic or microwave irradiation, and simple grinding .
Industrial Production Methods: the use of ZnO nanoparticles as catalysts in the synthesis of similar compounds suggests that scalable methods involving heterogeneous catalysis could be developed .
Chemical Reactions Analysis
Types of Reactions: 3-Phenyloxane-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyloxane ring
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product, but typical conditions include room temperature to moderate heating and the use of solvents like ethanol or dichloromethane .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while nucleophilic substitution can produce various substituted derivatives .
Scientific Research Applications
3-Phenyloxane-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of 3-Phenyloxane-3-carbonitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile: This compound shares a similar carbonitrile group and has been studied for its pharmacological properties.
1,3-Oxazine Derivatives: These compounds also contain oxygen and nitrogen heterocycles and exhibit significant pharmacological activities.
Uniqueness: 3-Phenyloxane-3-carbonitrile is unique due to its specific phenyloxane ring structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13NO |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-phenyloxane-3-carbonitrile |
InChI |
InChI=1S/C12H13NO/c13-9-12(7-4-8-14-10-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-8,10H2 |
InChI Key |
AZAAYNRDZGZPLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


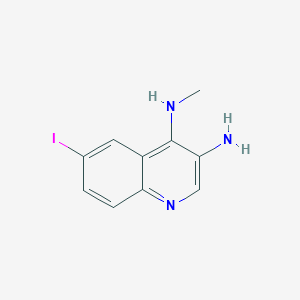
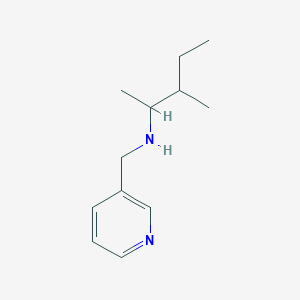
![Tert-butyl[(3,4-difluorophenyl)methyl]amine](/img/structure/B13233497.png)
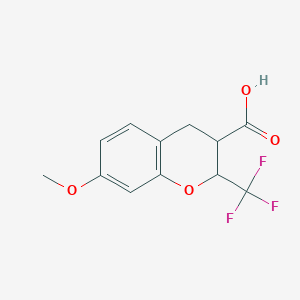
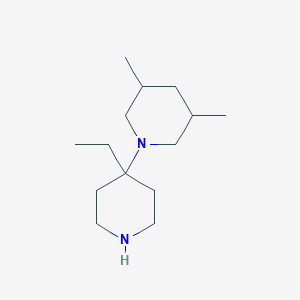

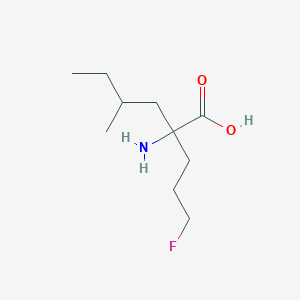
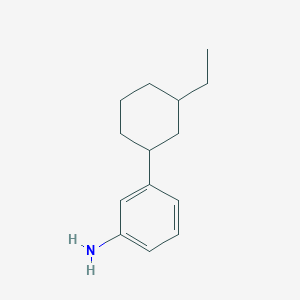
![4-{1-[(Tert-butoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B13233514.png)
![2',2'-Dimethyl-3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,3'-oxolane]](/img/structure/B13233525.png)
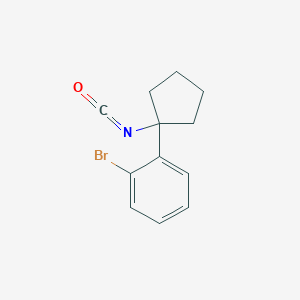
![1-[(3-Bromophenyl)amino]-3-fluoropropan-2-ol](/img/structure/B13233540.png)
![Methyl 3-{[2-(piperidin-2-yl)ethyl]sulfanyl}propanoate](/img/structure/B13233543.png)
